(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-3-7-20-13-6-5-12(17(22)24-4-2)10-15(13)26-18(20)19-16(21)14-11-23-8-9-25-14/h3,5-6,10-11H,1,4,7-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTVHDQIKFQDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The structure of this compound suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure
The compound features a thiazole ring fused with a dioxine moiety and an ethyl carboxylate group, which are known to contribute to biological activity. The presence of the allyl group may enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the biological activities of thiazole derivatives, including those similar to this compound. These activities can be categorized into anticancer and antimicrobial effects.
Anticancer Activity
- In Vitro Studies :
- The compound has been evaluated against various cancer cell lines such as HepG2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma). Results indicate significant cytotoxicity with minimal toxicity to normal cells (MRC-5) .
- Mechanism of Action : Molecular docking studies suggest that similar compounds act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase domain, which is crucial in cancer progression .
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| HepG2 | 12.5 | 8.0 |
| HCT-116 | 15.0 | 7.5 |
| MDA-MB-231 | 10.0 | 9.0 |
Table 1: Cytotoxicity of thiazole derivatives against cancer cell lines.
Antimicrobial Activity
- Broad-Spectrum Efficacy :
- Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been determined for various synthesized derivatives .
- The compounds exhibit low toxicity against normal human cells, indicating their potential as safe therapeutic agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Table 2: Antimicrobial activity of thiazole derivatives against bacterial strains.
Case Studies
Several case studies have been conducted on related thiazole compounds that provide insights into the biological activity of this compound:
- Study on Thiazolylhydrazonothiazoles :
- Synthesis and Evaluation :
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. The presence of the dioxine moiety in this compound enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with the benzo[d]thiazole framework have been reported to inhibit tumor growth in vitro and in vivo models.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds containing both thiazole and dioxine rings have been evaluated for their efficacy against various bacterial strains. Preliminary studies indicate that (Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may exhibit broad-spectrum antimicrobial effects, which warrants further investigation.
Neuropharmacological Effects
Given the role of alpha2C adrenergic receptors in the central nervous system, compounds that interact with these receptors are of particular interest for treating neurological disorders. The compound's ability to act as an alpha2C antagonist could be beneficial in managing conditions such as anxiety and depression. Research on similar compounds has shown promise in modulating neurotransmitter release and improving mood-related behaviors.
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, derivatives of benzo[d]thiazole were synthesized and screened for anticancer activity against various cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
Case Study 2: Antimicrobial Activity Assessment
A recent investigation assessed the antimicrobial properties of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives showed significant inhibition zones, suggesting that modifications to the thiazole structure could enhance antimicrobial potency . This highlights the potential application of this compound in developing new antimicrobial agents.
Case Study 3: Neuropharmacological Research
Research focusing on alpha adrenergic receptor antagonists has demonstrated that compounds structurally related to this compound can effectively modulate neurotransmitter systems. A notable study published in Neuroscience Letters reported that these compounds could reduce stress-induced behavioral changes in rodent models .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally related heterocycles, focusing on molecular features, synthetic routes, and functional attributes.
Structural Analogues
Key Differences and Implications
Core Heterocycles :
- The target compound’s benzo[d]thiazole-1,4-dioxine fusion offers greater conformational rigidity compared to imidazo[2,1-b]thiazole derivatives . This rigidity may enhance binding specificity in biological targets.
- Triazolo-thiadiazoles lack the oxygen-rich dioxine ring, reducing their capacity for hydrogen bonding compared to the target compound .
Synthetic Accessibility :
- The target compound’s synthesis aligns with traditional condensation methods , whereas triazolo-thiadiazoles require microwave irradiation for efficient cyclization .
- Imidazo-thiazoles often employ catalytic HCl or KOH, but yields may vary due to competing pathways (e.g., benzylidene byproduct formation) .
Pharmacological Potential: The ethyl ester group in the target compound improves membrane permeability relative to nitro-substituted imidazo-thiazoles (e.g., 6-(chloronitrophenyl) derivatives) .
Research Findings
- Bioactivity : Triazolo-thiadiazoles demonstrate antimicrobial activity (MIC: 8–32 µg/mL) , suggesting the target compound’s dioxine-thiazole hybrid could enhance such efficacy due to improved electron delocalization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing (Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
- Methodology : Multi-step synthesis typically involves condensation of thiazole precursors with functionalized dioxine derivatives. Key steps include:
- Intermediate Formation : Reacting 5,6-dihydro-1,4-dioxine-2-carbonyl chloride with a thiazole-amine intermediate under anhydrous conditions.
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity at 60–80°C .
- pH Control : Maintain basic conditions (pH 8–9) during imine bond formation to prevent hydrolysis .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the (Z)-configuration of the imine bond and allyl group positioning. Key signals include the imine proton (δ 8.5–9.0 ppm) and ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking or DFT) predict the compound’s interaction with biological targets such as GSK-3β or inflammatory enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Focus on the thiazole-dioxine core’s interaction with catalytic pockets .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., imine nitrogen) for covalent binding or hydrogen bonding .
- Data Contradiction : Discrepancies between predicted and experimental IC₅₀ values may arise from solvation effects; refine models using explicit solvent simulations (e.g., MD in water) .
Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystallographic data for this compound?
- Methodology :
- SHELX Refinement : Employ SHELXL for high-resolution crystallography to differentiate between disorder and genuine hydrogen-bonding motifs. Use the HAREA command to refine hydrogen positions .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and identify packing anomalies caused by steric hindrance from the allyl group .
Q. What experimental strategies can elucidate the compound’s stability under physiological conditions (e.g., plasma or buffer solutions)?
- Methodology :
- Forced Degradation Studies : Expose the compound to pH 1–9 buffers at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) .
- Microsomal Stability Assays : Use liver microsomes to assess metabolic susceptibility. The allyl group may undergo CYP450-mediated oxidation, requiring stabilization via deuterium incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
